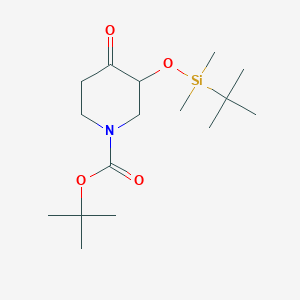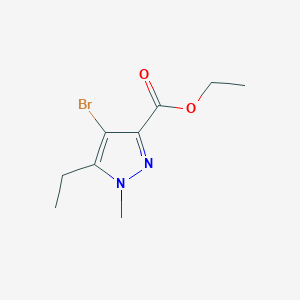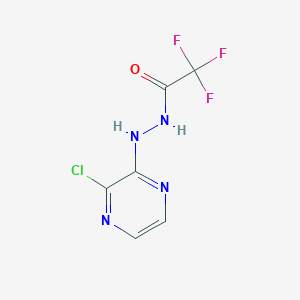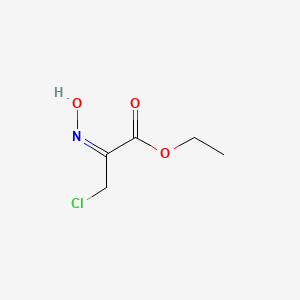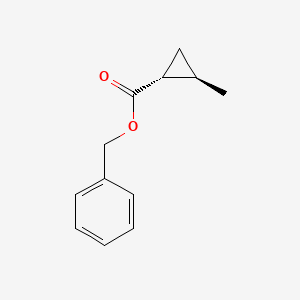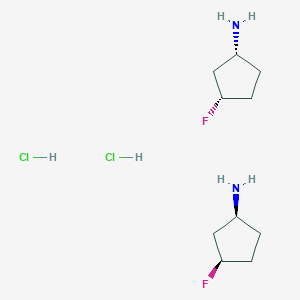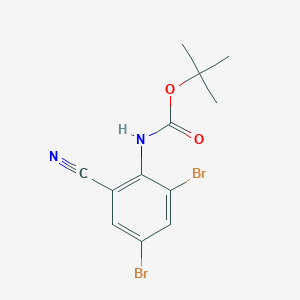
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate is an organic compound with the molecular formula C12H12Br2N2O2 It is a derivative of carbamic acid and features a tert-butyl group, two bromine atoms, and a cyano group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate typically involves the reaction of 2,4-dibromo-6-cyanophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,4-dibromo-6-cyanophenol+tert-butyl chloroformate→tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and tert-butyl alcohol.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenyl ring can undergo oxidation to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyano group.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-6-cyanophenylcarbamate or 2,4-dithiocyanophenylcarbamate can be formed.
Hydrolysis Products: The major products are 2,4-dibromo-6-cyanophenol and tert-butyl alcohol.
Reduction Products: The primary product is 2,4-dibromo-6-aminophenylcarbamate.
科学研究应用
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets.
相似化合物的比较
Similar Compounds
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate: Unique due to the presence of both bromine and cyano groups.
Tert-butyl (2,4-dichloro-6-cyanophenyl)carbamate: Similar structure but with chlorine atoms instead of bromine.
Tert-butyl (2,4-dibromo-6-methylphenyl)carbamate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
This compound is unique due to the combination of bromine and cyano groups, which impart distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group also enhances its stability and solubility in organic solvents.
属性
IUPAC Name |
tert-butyl N-(2,4-dibromo-6-cyanophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2O2/c1-12(2,3)18-11(17)16-10-7(6-15)4-8(13)5-9(10)14/h4-5H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUQNISAUSLUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
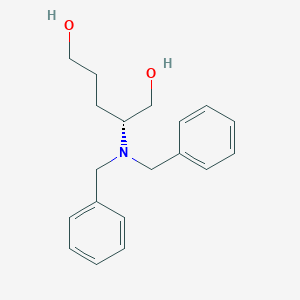
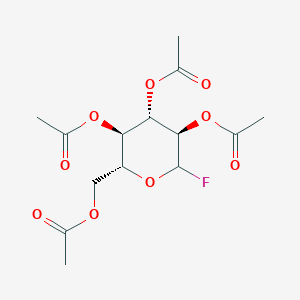
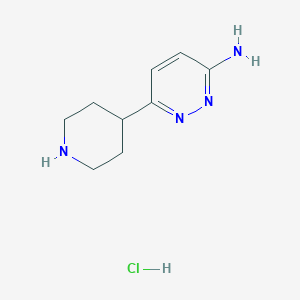
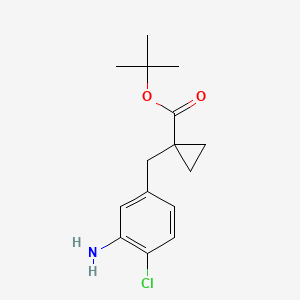
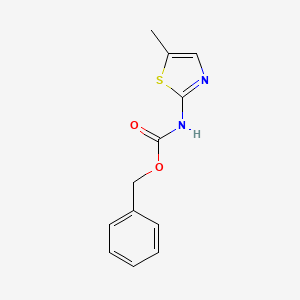
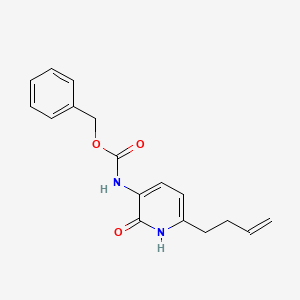
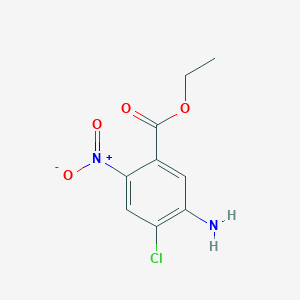
![6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide](/img/structure/B8105359.png)
